molecular formula C15H20BrNO3S B6664976 3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid

3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid

Cat. No.: B6664976
M. Wt: 374.3 g/mol
InChI Key: KXZHWMMGNFRDDM-UHFFFAOYSA-N
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Description

3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid is a complex organic compound that features a brominated thiophene ring, a cyclopropyl group, and a butanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Butanoyl Intermediate: The 5-bromothiophene is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the 5-bromothiophen-2-yl butanoyl intermediate.

    Cyclopropylation: The butanoyl intermediate undergoes cyclopropylation using cyclopropylamine under acidic conditions to form the cyclopropylamino derivative.

    Final Coupling: The cyclopropylamino derivative is coupled with 2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in the presence of a palladium catalyst, following the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Boronic acids, palladium catalyst, base (e.g., K2CO3), ethanol-water mixture, reflux conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand for catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the cyclopropyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-Chlorothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
  • 3-[4-(5-Fluorothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
  • 3-[4-(5-Iodothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid

Uniqueness

3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-[4-(5-bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-10(15(19)20)9-17(11-5-6-11)14(18)4-2-3-12-7-8-13(16)21-12/h7-8,10-11H,2-6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZHWMMGNFRDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)CCCC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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